3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid
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Overview
Description
3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C20H16O3S and a molecular weight of 336.41 g/mol This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a thiophene ring through a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the double bond in the prop-2-enoic acid moiety to a single bond, resulting in a different compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer treatments.
Mechanism of Action
The mechanism by which 3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
3-[3-(phenylmethoxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid: This compound is structurally similar but lacks the benzyloxy group, which may affect its reactivity and applications.
2-Thiopheneacetic acid derivatives: These compounds share the thiophene ring but differ in the substituents attached to the acetic acid moiety.
Uniqueness
The unique combination of the benzyloxy, phenyl, and thiophene groups in 3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing innovative applications in various fields.
Properties
IUPAC Name |
(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3S/c21-20(22)18(19-10-5-11-24-19)13-16-8-4-9-17(12-16)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJARPROIBLYDR-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C3=CC=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(/C3=CC=CS3)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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